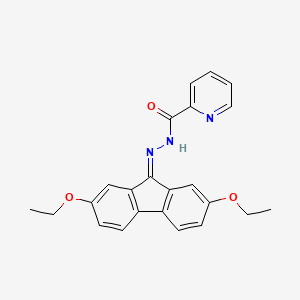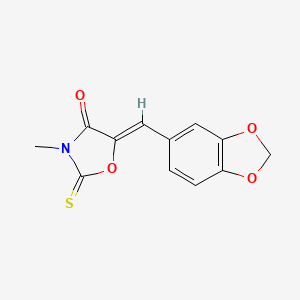
N'-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide is an organic compound that belongs to the class of fluorenylidene derivatives This compound is characterized by its unique structure, which includes a fluorenylidene moiety linked to a pyridinecarbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide typically involves the condensation of 2,7-diethoxy-9H-fluoren-9-one with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often performed under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to a fluorenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring or the fluorenylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield fluorenone derivatives, while reduction can produce fluorenyl derivatives. Substitution reactions can lead to various substituted fluorenylidene or pyridine derivatives.
Scientific Research Applications
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,7-dimethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide
- N’-(2,7-dimethoxy-9H-fluoren-9-ylidene)isonicotinohydrazide
- N’-(2,7-diethoxy-9H-fluoren-9-ylidene)isonicotinohydrazide
Uniqueness
N’-(2,7-diethoxy-9H-fluoren-9-ylidene)pyridine-2-carbohydrazide is unique due to its specific ethoxy substitution on the fluorenylidene moiety, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as methoxy groups .
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(2,7-diethoxyfluoren-9-ylidene)amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-3-28-15-8-10-17-18-11-9-16(29-4-2)14-20(18)22(19(17)13-15)25-26-23(27)21-7-5-6-12-24-21/h5-14H,3-4H2,1-2H3,(H,26,27) |
InChI Key |
LOSVEDWYQDCFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)C4=CC=CC=N4)C=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-tert-butylphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642553.png)


![4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11642576.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B11642579.png)
![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B11642581.png)
![(2E)-5-(4-bromobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11642587.png)
![N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11642595.png)
![2-Amino-4-benzyl-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11642596.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B11642608.png)
![N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11642613.png)
![1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate](/img/structure/B11642627.png)
![methyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642628.png)
